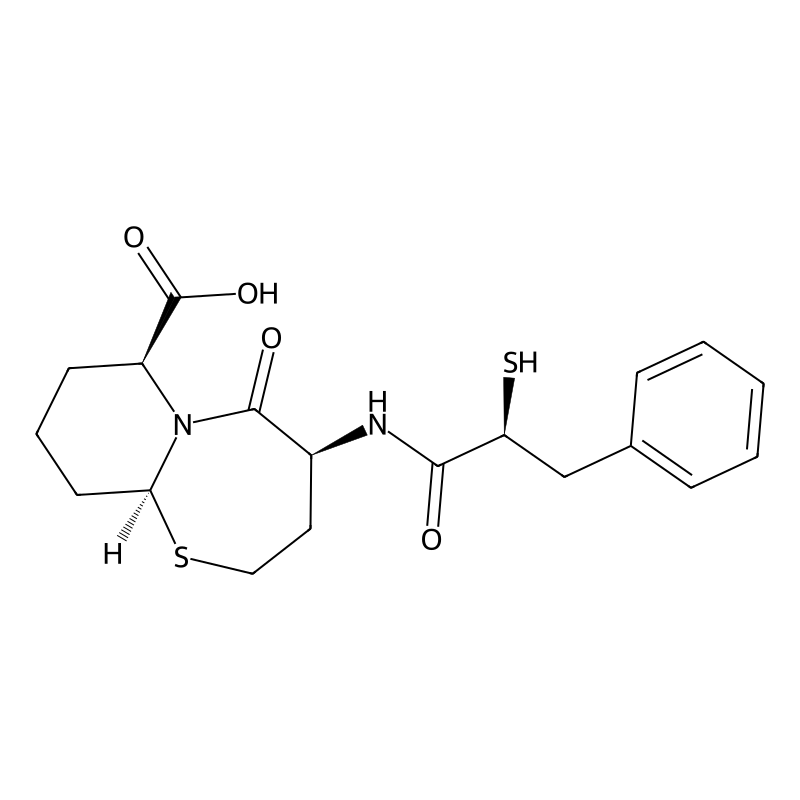Omapatrilat
Catalog No.
S538065
CAS No.
167305-00-2
M.F
C19H24N2O4S2
M. Wt
408.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
167305-00-2
Product Name
Omapatrilat
IUPAC Name
(4S,7S,10aS)-5-oxo-4-[[(2S)-3-phenyl-2-sulfanylpropanoyl]amino]-2,3,4,7,8,9,10,10a-octahydropyrido[2,1-b][1,3]thiazepine-7-carboxylic acid
Molecular Formula
C19H24N2O4S2
Molecular Weight
408.5 g/mol
InChI
InChI=1S/C19H24N2O4S2/c22-17(15(26)11-12-5-2-1-3-6-12)20-13-9-10-27-16-8-4-7-14(19(24)25)21(16)18(13)23/h1-3,5-6,13-16,26H,4,7-11H2,(H,20,22)(H,24,25)/t13-,14-,15-,16-/m0/s1
InChI Key
LVRLSYPNFFBYCZ-VGWMRTNUSA-N
SMILES
C1CC(N2C(C1)SCCC(C2=O)NC(=O)C(CC3=CC=CC=C3)S)C(=O)O
Solubility
Soluble in DMSO
Synonyms
BMS 186716, BMS-186716, octahydro-4-((2-mercapto-1-oxo-3-phenylpropyl)amino)-5-oxo-7H-pyrido(2,1-b)(1,3)thiazepine-7-carboxylic acid, omapatrilat, Vanlev
Canonical SMILES
C1CC(N2C(C1)SCCC(C2=O)NC(=O)C(CC3=CC=CC=C3)S)C(=O)O
Isomeric SMILES
C1C[C@H](N2[C@H](C1)SCC[C@@H](C2=O)NC(=O)[C@H](CC3=CC=CC=C3)S)C(=O)O
Description
The exact mass of the compound Omapatrilat is 408.1177 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiepins - Thiazepines - Supplementary Records. It belongs to the ontological category of dipeptide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
- ACE Inhibition: ACE inhibitors work by blocking the angiotensin-converting enzyme, which is responsible for converting angiotensin I into angiotensin II. Angiotensin II is a potent blood vessel constrictor, and inhibiting its production leads to blood vessel relaxation and lower blood pressure .
- NEP Inhibition: NEP is an enzyme that breaks down various peptides, including natriuretic peptides. Natriuretic peptides promote sodium and water excretion by the kidneys, which helps to lower blood pressure .
By combining these two mechanisms, omapatrilat aimed to offer a more potent and sustained reduction in blood pressure compared to traditional ACE inhibitors alone.
Research Findings on Omapatrilat
Several pre-clinical and clinical trials investigated the efficacy and safety of omapatrilat for treating hypertension. These studies showed promising results:
- Pre-clinical studies: In animal models of hypertension, omapatrilat demonstrated a significant reduction in blood pressure compared to either ACE inhibitors or NEP inhibitors alone .
- Clinical trials: Early clinical trials in human participants with hypertension found that omapatrilat was effective in lowering blood pressure and generally well-tolerated .
Purity
>98% (or refer to the Certificate of Analysis)
XLogP3
2.8
Exact Mass
408.1177
LogP
2.6
Appearance
Solid powder
Storage
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
UNII
36NLI90E7T
Drug Indication
For the treatment of hypertension.
Pharmacology
Omapatrilat is used to treat hypertension. Vasopeptidase inhibitor that simultaneously inhibits angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). Omapatrilat lowers blood pressure by inhibiting the action of the angiotensin converting enzyme (ACE), which causes blood vessels to constrict. But unlike other drugs, omapatrilat also inhibits another enzyme known as neutral endopeptidase (NEP), which helps blood vessels relax. Omapatrilat demonstrated greater reduction in blood pressure than the ACE inhibitor lisinopril in individuals with salt-sensitive hypertension who typically do not respond well to ACE inhibitors.
Omapatrilat is a vasopeptidase inhibitor with antihypertensive activity. Omapatrilat exerts its effect by inhibiting angiotensin converting enzyme (ACE) and neutral endopeptidase (NEP). ACE inhibition results in inhibition of the renin-angiotensin-aldosterone system thereby leading to the reduction of vasoconstriction. Inhibition of NEP leads to the inhibition of hydrolyzation of a number of endogenous vasoactive peptides, such as bradykinin and substance P and as NEP is the principal enzyme degrading natriuretic peptides, NEP inhibition also results in an increase in natriuretic peptidase circulation. Ultimately both effects result in blood vessel relaxation.
Omapatrilat is a vasopeptidase inhibitor with antihypertensive activity. Omapatrilat exerts its effect by inhibiting angiotensin converting enzyme (ACE) and neutral endopeptidase (NEP). ACE inhibition results in inhibition of the renin-angiotensin-aldosterone system thereby leading to the reduction of vasoconstriction. Inhibition of NEP leads to the inhibition of hydrolyzation of a number of endogenous vasoactive peptides, such as bradykinin and substance P and as NEP is the principal enzyme degrading natriuretic peptides, NEP inhibition also results in an increase in natriuretic peptidase circulation. Ultimately both effects result in blood vessel relaxation.
MeSH Pharmacological Classification
Protease Inhibitors
Mechanism of Action
Omapatrilat binds to both angiotensin converting enzyme and neutral endopeptidase. This results in a decrease renin-angiotensin-aldosterone production and increase natriuretic peptidase circulation.
KEGG Target based Classification of Drugs
Enzymes
Hydrolases (EC3)
Metallo peptidases [EC:3.4.24.- 3.4.17.-]
MME (CD10) [HSA:4311] [KO:K01389]
Hydrolases (EC3)
Metallo peptidases [EC:3.4.24.- 3.4.17.-]
MME (CD10) [HSA:4311] [KO:K01389]
Other CAS
167305-00-2
Wikipedia
Omapatrilat
Dates
Modify: 2023-08-15
1: Schmedt Auf der Günne W, Zhao Y, Hedderich J, Gohlke P, Culman J. Omapatrilat: penetration across the blood-brain barrier and effects on ischaemic stroke in rats. Naunyn Schmiedebergs Arch Pharmacol. 2015 Sep;388(9):939-51. doi: 10.1007/s00210-015-1126-1. Epub 2015 May 8. PubMed PMID: 25953200.
Explore Compound Types
Get ideal chemicals from 750K+ compounds








